5-Amino-1-[4-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-Amino-1-[4-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]-1H-1,2,3-triazole-4-carboxamide is a complex heterocyclic compound that combines a pyrimidine nucleus and a triazole moiety. This compound is of significant interest due to its potential pharmacological properties and its ability to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-[4-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]-1H-1,2,3-triazole-4-carboxamide involves multiple steps:
Regioselective Alkylation: The process begins with the regioselective alkylation of 4-methyluracil with ethyl bromoacetate to form an ester.
Hydrazide Formation: The ester is then treated with an excess of 100% hydrazine hydrate to yield the corresponding hydrazide.
Oxadiazole Formation: The hydrazide reacts with carbon disulfide in the presence of potassium hydroxide to form an oxadiazole.
Recyclization: The oxadiazole undergoes recyclization with hydrazine hydrate to form the triazole-thione.
Final Compound Formation: The triazole-thione is then reacted with various electrophilic reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Ethanol is commonly used as a solvent, and triethylamine is used as a base in alkylation reactions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole moiety.
Reduction: Reduction reactions can occur at the pyrimidine nucleus.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like ethyl bromoacetate and chloroacetonitrile are used in substitution reactions.
Major Products
Oxidation: Oxidation typically yields oxidized derivatives of the triazole moiety.
Reduction: Reduction yields reduced derivatives of the pyrimidine nucleus.
Substitution: Substitution reactions yield various alkylated and acylated derivatives.
Scientific Research Applications
5-Amino-1-[4-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,2,4-triazole-3-thione: Shares the triazole moiety but lacks the pyrimidine nucleus.
6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine: Contains the pyrimidine nucleus but lacks the triazole moiety.
Uniqueness
5-Amino-1-[4-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of both the pyrimidine nucleus and the triazole moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H14N8O5S |
---|---|
Molecular Weight |
406.38 g/mol |
IUPAC Name |
5-amino-1-[4-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]phenyl]triazole-4-carboxamide |
InChI |
InChI=1S/C14H14N8O5S/c1-6-10(13(24)18-14(25)17-6)28(26,27)20-7-2-4-8(5-3-7)22-11(15)9(12(16)23)19-21-22/h2-5,20H,15H2,1H3,(H2,16,23)(H2,17,18,24,25) |
InChI Key |
YVHGSJPEJRQGCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=C(N=N3)C(=O)N)N |
Origin of Product |
United States |
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